molecular formula C12H10O2 B1450702 4,4'-Dihydroxybiphenyl-D8 CAS No. 612480-60-1

4,4'-Dihydroxybiphenyl-D8

Cat. No.: B1450702
CAS No.: 612480-60-1
M. Wt: 194.25 g/mol
InChI Key: VCCBEIPGXKNHFW-PGRXLJNUSA-N
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Description

4,4’-Dihydroxybiphenyl-D8 is a deuterium-labeled derivative of 4,4’-Dihydroxybiphenyl. This compound is characterized by the presence of two hydroxyl groups attached to the fourth carbon of each benzene ring in the biphenyl structure. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics.

Biochemical Analysis

Biochemical Properties

4,4’-Dihydroxybiphenyl-D8 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between 4,4’-Dihydroxybiphenyl-D8 and these enzymes often involves hydroxylation reactions, where the compound acts as a substrate. Additionally, 4,4’-Dihydroxybiphenyl-D8 can bind to estrogen receptors, influencing the activity of these receptors and modulating gene expression related to estrogenic activity .

Cellular Effects

The effects of 4,4’-Dihydroxybiphenyl-D8 on various cell types and cellular processes are profound. In hepatocytes, it can alter the expression of genes involved in detoxification pathways, thereby affecting cellular metabolism. In breast cancer cells, 4,4’-Dihydroxybiphenyl-D8 has been shown to influence cell signaling pathways, particularly those related to estrogen receptor signaling. This can lead to changes in cell proliferation and apoptosis, highlighting its potential impact on cancer cell biology .

Molecular Mechanism

At the molecular level, 4,4’-Dihydroxybiphenyl-D8 exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the hydroxylation of the compound and subsequent metabolic transformations. This binding can result in either inhibition or activation of the enzyme, depending on the specific context. Additionally, 4,4’-Dihydroxybiphenyl-D8 can modulate gene expression by interacting with nuclear receptors such as estrogen receptors, thereby influencing transcriptional activity and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dihydroxybiphenyl-D8 can change over time. The compound is relatively stable, but its degradation products can accumulate and affect long-term cellular functions. In vitro studies have shown that prolonged exposure to 4,4’-Dihydroxybiphenyl-D8 can lead to adaptive responses in cells, such as upregulation of detoxification enzymes. In vivo studies indicate that the compound’s stability and effects can vary depending on the biological matrix and environmental conditions .

Dosage Effects in Animal Models

The effects of 4,4’-Dihydroxybiphenyl-D8 in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can cause adverse effects, including liver toxicity and disruption of endocrine functions. Studies in rodents have demonstrated that high doses of 4,4’-Dihydroxybiphenyl-D8 can lead to significant alterations in liver enzyme activities and hormone levels .

Metabolic Pathways

4,4’-Dihydroxybiphenyl-D8 is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of 4,4’-Dihydroxybiphenyl-D8 with these metabolic pathways can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxybiphenyl-D8 can be synthesized by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent . This method minimizes the formation of byproducts and allows for easy purification of the intended product.

Industrial Production Methods

Industrial production of 4,4’-Dihydroxybiphenyl involves several methods:

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxybiphenyl-D8 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form biphenyl derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Various substituted biphenyl compounds.

Scientific Research Applications

4,4’-Dihydroxybiphenyl-D8 is used in a variety of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dihydroxybiphenyl-D8 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding the pharmacokinetics of drugs. The presence of hydroxyl groups also makes it highly reactive and suitable for various chemical transformations.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCBEIPGXKNHFW-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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